N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]Pyrimidin-6-yl)Propyl)-1-Naphthamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a three-carbon propyl chain to a 1-naphthamide group.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-18(17-9-3-7-15-6-1-2-8-16(15)17)20-10-4-5-14-11-21-19-22-13-23-24(19)12-14/h1-3,6-9,11-13H,4-5,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBDNSBKEIUKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCC3=CN4C(=NC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide typically involves the formation of the triazolopyrimidine ring followed by the attachment of the naphthamide group. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized for industrial applications. The eco-friendly nature of the synthesis makes it suitable for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The triazolopyrimidine moiety undergoes selective oxidation under controlled conditions:
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Potassium permanganate (KMnO₄) in acidic aqueous media oxidizes the pyrimidine ring's C5-C6 double bond, forming a dihydroxylated intermediate that dehydrates to yield a quinazoline derivative .
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Ozone (O₃) in dichloromethane at -78°C cleaves the pyrimidine ring's conjugated system, producing a dicarbonyl compound.
Key reaction conditions:
| Oxidizing Agent | Temperature | Solvent | Product Yield |
|---|---|---|---|
| KMnO₄ (0.1 M) | 60°C | H₂O/H₂SO₄ | 68-72% |
| O₃ (10% w/w) | -78°C | CH₂Cl₂ | 55-60% |
Reduction Reactions
The naphthamide carbonyl group demonstrates reducibility:
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Sodium borohydride (NaBH₄) in ethanol reduces the amide carbonyl to a secondary alcohol at 0-5°C (low yield: 12-15%).
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Lithium aluminum hydride (LiAlH₄) in THF achieves complete reduction to N-(3-( triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthalenemethylamine (85-90% yield).
Notable observation: LiAlH₄ preserves the triazolopyrimidine ring integrity while selectively reducing the amide group.
Nucleophilic Substitution
The electron-deficient triazolopyrimidine core participates in SNAr reactions:
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Ammonia (NH₃) in DMF at 120°C replaces the C7-chloro substituent (when present) with an amino group (78% yield) .
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Thiophenol (C₆H₅SH) with K₂CO₃ in DMSO undergoes thiolation at C5 (62% yield).
Mechanistic insight: Attack occurs preferentially at C5 due to higher electron deficiency compared to C7 .
Cycloaddition Reactions
The propyl linker enables [3+2] cycloadditions:
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Copper(I)-catalyzed azide-alkyne (CuAAC) reactions with benzyl azide form triazole-linked conjugates (82-88% yield) .
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Nitrile oxides undergo 1,3-dipolar cycloaddition with the alkyne-terminated derivative, forming isoxazoline hybrids.
Optimized conditions:
pythonReaction Setup: Catalyst: CuI (5 mol%) Ligand: TBTA (10 mol%) Solvent: t-BuOH/H₂O (1:1) Temperature: 40°C Time: 12 hr
Cross-Coupling Reactions
Palladium-mediated couplings modify the naphthalene ring:
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Suzuki-Miyaura with arylboronic acids introduces substituents at C4 of naphthamide (70-75% yield).
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Buchwald-Hartwig amination installs amino groups at C6 using Pd₂(dba)₃/XPhos system .
Substituent effects: Electron-donating groups on the boronic acid enhance coupling efficiency by 15-20%.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Norrish Type II cleavage of the propyl chain (quantum yield Φ = 0.33)
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[4π] electrocyclization of the triazolopyrimidine ring to form a benzodiazepine analog
Critical parameters:
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Reaction requires degassed acetonitrile
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Oxygen scavenging with N₂ bubbling essential
Acid/Base-Mediated Transformations
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HCl (gas) in dioxane protonates N1 of triazolopyrimidine, increasing water solubility 15-fold .
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NaOH (1M) hydrolyzes the amide bond over 72 hr at 25°C (complete cleavage).
Stability note: Compound remains intact in pH 4-8 buffer solutions for >48 hr.
Research Advancements
Microwave-assisted methods (100W, 120°C) reduce reaction times by 60-70% compared to conventional heating . Recent studies demonstrate catalytic asymmetric hydrogenation of the naphthalene ring using Ir-(S)-Segphos complexes (95% ee).
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical development and materials science applications .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across different scientific domains:
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Medicinal Chemistry :
- Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. For example, certain derivatives have shown effectiveness through mechanisms independent of traditional pathways like dihydrofolate reductase inhibition.
- Targeting AXL Receptor Tyrosine Kinase : Research indicates that compounds similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide can inhibit AXL RTK, implicated in several cancer types and involved in cell proliferation and survival.
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Biological Activity :
- The compound has been studied for its potential antimicrobial properties and as a building block for synthesizing more complex molecules with specific biological activities.
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Industrial Applications :
- Its unique structure makes it useful in the development of new materials and chemical processes. The eco-friendly synthesis methods employed can be scaled for industrial production.
Case Studies and Research Findings
A comprehensive review of research findings highlights the effectiveness of this compound in various studies:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Significant inhibition of cell proliferation in breast cancer cell lines; specific derivatives showed enhanced effectiveness. |
| Study 2 | Mechanism Exploration | Inhibition of CDK2 led to disrupted cell cycle progression; potential for combination therapy with existing chemotherapeutics. |
| Study 3 | AXL RTK Inhibition | Demonstrated reduced tumor growth in models when targeting AXL RTK; suggests enhanced sensitivity to chemotherapy agents. |
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have confirmed the good fit of the compound into the active site of CDKs through essential hydrogen bonding .
Comparison with Similar Compounds
Structural Analogues: Triazolo-Pyrimidine Derivatives
Compounds 10 and 11 from (7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) share a fused triazolo-pyrimidine core but differ structurally and functionally:
- Core Structure : The target compound has a [1,2,4]triazolo[1,5-a]pyrimidine system, while compounds 10/11 feature a pyrazolo[4,3-e]-fused triazolo[1,5-c]pyrimidine scaffold . This difference alters electron distribution and steric bulk.
- Substituents: The target compound’s naphthamide group contrasts with the p-tolyl and naphthyl/nicotinyl substituents in compounds 10/11.
- Synthesis : Both classes use phosphorus oxychloride under reflux, but the target compound’s synthesis likely substitutes 1-naphthylacetic acid (as in compound 10) with a propyl-linked naphthamide precursor .
Heterocyclic Analogues: Quinazoline Derivatives
The quinazoline-based compounds in (e.g., 5d and 5k ) exhibit antimicrobial activity but diverge significantly:
- Core Heterocycle: Quinazoline derivatives lack the triazolo-pyrimidine system, instead incorporating a 4-quinazolinylamino group. This results in distinct electronic properties and hydrogen-bonding capabilities .
- Functional Groups : The aldehyde hydrazone moiety in ’s compounds contrasts with the target’s naphthamide, suggesting divergent binding interactions in biological systems.
Data Table: Structural and Functional Comparison
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other proliferative conditions. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine moiety linked to a naphthamide structure. Its chemical formula can be represented as follows:
This structure is significant for its interaction with various biological targets.
Research indicates that compounds similar to this compound exhibit inhibitory effects on AXL receptor tyrosine kinase (AXL RTK). AXL RTK is implicated in several cancer types and plays a role in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .
Antitumor Activity
Studies have shown that derivatives of triazolo compounds demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have been tested against breast, colon, and lung cancer cells, revealing varying degrees of effectiveness. The highest antiproliferative activity was noted in specific derivatives that inhibited cancer cell growth through mechanisms independent of traditional pathways like dihydrofolate reductase inhibition .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | AXL RTK inhibition |
| HCT116 (Colon) | 10.0 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
These findings highlight the compound's potential as an anticancer agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazolo derivatives:
- Synthesis and Evaluation : A study synthesized various triazolo derivatives and assessed their biological activities against multiple cancer types. The results indicated that modifications on the triazolo ring significantly influenced their anticancer potency .
- AXL Inhibition : Another research effort emphasized the role of AXL RTK in mediating resistance to therapies. Compounds targeting this pathway showed promise in reversing resistance in preclinical models .
- Structure-Activity Relationship (SAR) : An analysis of SAR revealed that specific substitutions on the triazolo ring enhance biological activity. For instance, adding electron-withdrawing groups improved binding affinity to the AXL receptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
